

RGH-5526 CAS number and chemical identifier

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RGH-5526	
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In-Depth Technical Guide: RGH-5526

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGH-5526, also known as GYKI-11679, is a novel synthetic compound with significant potential in cardiovascular and neurological research. This technical guide provides a comprehensive overview of **RGH-5526**, including its chemical identifiers, core mechanism of action, and detailed experimental protocols. The primary established mechanism of **RGH-5526** is its action as an antihypertensive agent through the modulation of noradrenergic pathways in the central nervous system. Specifically, it has been shown to increase the turnover rate of noradrenaline in the hypothalamus. Evidence also suggests a potential secondary role as a glutamate receptor antagonist, a characteristic of the broader class of 2,3-benzodiazepines to which it may belong. This document aims to serve as a foundational resource for professionals engaged in the research and development of new therapeutic agents.

Chemical Identity and Properties

RGH-5526 is a pyridazine derivative with the following identifiers and properties:



Identifier	Value
CAS Number	69579-13-1[1]
Alternative Name	GYKI-11679[1]
Molecular Formula	C16H25N5O3[1]
Descriptive Name	1-(6-morpholino-3-pyridazynyl)-2-(1-[tert-butoxycarbonyl]-2-propylidene)-diazane[1]

Note: Standardized IUPAC name, SMILES, and InChI identifiers for **RGH-5526** are not readily available in public chemical databases at the time of this publication.

Core Mechanism of Action: Antihypertensive Effects via Noradrenaline Modulation

The primary therapeutic potential of **RGH-5526** lies in its antihypertensive properties. The mechanism is centered on its ability to alter the dynamics of noradrenaline (NA), a key neurotransmitter in the regulation of blood pressure, within the hypothalamus.

Increased Noradrenaline Turnover in the Hypothalamus

In vivo studies in rat models have demonstrated that **RGH-5526** significantly increases the turnover rate of hypothalamic noradrenaline. An intraperitoneal (i.p.) dose of 10 mg/kg was shown to more than double the rate of NA turnover. This is evidenced by a substantial reduction in the half-life of radiolabeled NA in the hypothalamus of treated animals compared to controls.[1]

Treatment Group	Noradrenaline Half-life (t½) in Hypothalamus
Control	3.62 hours[1]
RGH-5526 (10 mg/kg i.p.)	1.72 hours[1]

This accelerated turnover is believed to be a direct result of an increased outflow of noradrenaline from hypothalamic neurons. The elevated noradrenergic activity in this specific



brain region is hypothesized to lead to a downstream reduction in sympathetic nervous system activity in the periphery, ultimately resulting in a decrease in blood pressure.[1]

In Vitro Effects on Noradrenaline Outflow and Synthesis

Experiments using hypothalamic slices have corroborated the in vivo findings. **RGH-5526** was found to accelerate the spontaneous outflow of noradrenaline in a dose-dependent manner, with significant effects observed in the concentration range of 10^{-7} to 10^{-5} M.[1]

At higher concentrations (in the 10^{-4} M range), **RGH-5526** also exhibits inhibitory effects on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. This was observed in both hypothalamic and adrenal tissues. However, the compound did not affect the activities of other enzymes involved in catecholamine metabolism, such as DOPA-decarboxylase, dopamine- β -hydroxylase, or monoamine oxidase.[1]

The effect on catecholamine synthesis in vivo appears to be dose-dependent. A moderate increase in the formation of ³H-catecholamines from ³H-tyrosine was observed at a 10 mg/kg dose, while a higher dose of 75 mg/kg resulted in an approximately 50% reduction in synthesis. [1]

Potential Secondary Mechanism: Glutamate Receptor Antagonism

While the primary mechanism of **RGH-5526** is linked to noradrenaline modulation, its structural class suggests a potential interaction with glutamate receptors. Many 2,3-benzodiazepine derivatives are known to act as non-competitive antagonists of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3][4] These compounds typically bind to an allosteric site on the AMPA receptor, inhibiting channel gating.[2][3]

Further research is required to definitively characterize the activity of **RGH-5526** at AMPA or other glutamate receptors and to determine the clinical significance of this potential secondary mechanism.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature for **RGH-5526** and related compounds.



In Vivo Noradrenaline Turnover Assay

This protocol is adapted from studies investigating the effect of GYKI-11679 on hypothalamic noradrenaline turnover.[1]

Objective: To determine the rate of noradrenaline turnover in the hypothalamus of rats following administration of **RGH-5526**.

Methodology:

- Animal Model: Male Wistar rats.
- Radiolabeling: Intracerebroventricular (i.c.v.) injection of ³H-noradrenaline.
- Drug Administration: **RGH-5526** is administered intraperitoneally (i.p.) at the desired dose (e.g., 10 mg/kg) one hour prior to the i.c.v. injection of the radiolabel.
- Sample Collection: Animals are sacrificed at various time points post-radiolabeling (e.g., 1, 2, 3, and 5 hours). The hypothalamus is dissected and collected.
- Neurotransmitter Extraction and Analysis:
 - Homogenize hypothalamic tissue in an appropriate acidic solution (e.g., 0.4 N perchloric acid).
 - Centrifuge the homogenate to pellet proteins.
 - Separate ³H-noradrenaline from its metabolites using column chromatography (e.g., alumina or Dowex).
 - Quantify the amount of ³H-noradrenaline using liquid scintillation counting.
- Data Analysis: The disappearance of ³H-noradrenaline over time is plotted, and the half-life (t½) is calculated for both control and **RGH-5526** treated groups.

In Vitro Noradrenaline Outflow from Hypothalamic Slices

This protocol is based on in vitro studies of GYKI-11679.[1]



Objective: To measure the effect of **RGH-5526** on the spontaneous release of noradrenaline from hypothalamic tissue.

Methodology:

- Tissue Preparation: Prepare hypothalamic slices from rats.
- Incubation: Incubate the slices in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O₂ / 5% CO₂.
- Radiolabeling: Pre-incubate the slices with ³H-noradrenaline to allow for uptake.
- Superfusion: Place the radiolabeled slices in a superfusion chamber and perfuse with fresh buffer to establish a stable baseline of ³H-noradrenaline outflow.
- Drug Application: Introduce **RGH-5526** into the superfusion buffer at various concentrations (e.g., 10^{-7} to 10^{-5} M).
- Fraction Collection: Collect fractions of the superfusate at regular intervals.
- Analysis: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of ³H-noradrenaline released.
- Data Analysis: Express the outflow of ³H-noradrenaline as a percentage of the total radioactivity remaining in the tissue at the time of collection.

Tyrosine Hydroxylase Inhibition Assay

This is a general protocol that can be adapted to assess the inhibitory effect of **RGH-5526** on tyrosine hydroxylase activity.[1]

Objective: To determine the in vitro inhibitory potential of **RGH-5526** on tyrosine hydroxylase.

Methodology:

• Enzyme Source: Prepare a homogenate of rat hypothalamus or adrenal glands, which are rich in tyrosine hydroxylase.



- Reaction Mixture: Prepare a reaction mixture containing:
 - Buffer (e.g., phosphate buffer, pH 6.0-7.0)
 - Substrate: L-tyrosine (including a radiolabeled tracer, e.g., ³H-tyrosine)
 - Cofactor: Tetrahydrobiopterin (BH₄)
 - Cofactor regenerating system (e.g., dithiothreitol)
 - Enzyme preparation
 - Varying concentrations of RGH-5526 or vehicle control.
- Incubation: Incubate the reaction mixture at 37°C for a defined period.
- Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid).
- Product Separation: The product of the reaction, ³H-DOPA, is separated from the unreacted ³H-tyrosine using column chromatography (e.g., alumina or Dowex).
- Quantification: The amount of ³H-DOPA formed is quantified by liquid scintillation counting.
- Data Analysis: Determine the enzyme activity at each concentration of **RGH-5526** and calculate the IC₅₀ value if applicable.

Signaling Pathways and Workflows Proposed Signaling Pathway for Antihypertensive Action

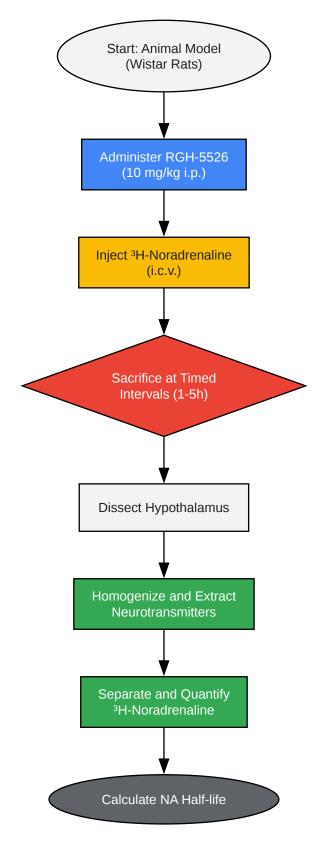


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Caption: Proposed mechanism of **RGH-5526**'s antihypertensive effect.



Experimental Workflow for In Vivo Noradrenaline Turnover





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Caption: Workflow for the in vivo noradrenaline turnover assay.

Conclusion

RGH-5526 (GYKI-11679) presents a compelling profile as a research compound, primarily characterized by its antihypertensive effects mediated through the modulation of hypothalamic noradrenaline turnover. The available data provides a strong foundation for its mechanism of action in the central nervous system. The potential for glutamate receptor antagonism, characteristic of its putative chemical class, warrants further investigation to fully elucidate its pharmacological profile. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of RGH-5526 and related compounds. Further studies are encouraged to establish standardized chemical identifiers and to explore the full spectrum of its biological activities.

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- To cite this document: BenchChem. [RGH-5526 CAS number and chemical identifier].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672556#rgh-5526-cas-number-and-chemical-identifier]



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